molecular formula C12H5Cl5 B1345203 2,2',4,5',6-Pentachlorobiphenyl CAS No. 60145-21-3

2,2',4,5',6-Pentachlorobiphenyl

Cat. No. B1345203
CAS RN: 60145-21-3
M. Wt: 326.4 g/mol
InChI Key: PQHZWWBJPCNNGI-UHFFFAOYSA-N
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Description

2,2’,4,5’,6-Pentachlorobiphenyl is an organic compound that contains at least two chlorine atoms attached to either benzene ring of the biphenyl moiety . It is formally rated as a carcinogen (by IARC 1) and is also a potentially toxic compound .


Synthesis Analysis

The synthesis of 2,2’,4,5’,6-Pentachlorobiphenyl involves the use of distilling flasks and a rotary evaporator with a water bath temperature at 60 °C .


Molecular Structure Analysis

The molecular formula of 2,2’,4,5’,6-Pentachlorobiphenyl is C12H5Cl5 . It contains total 23 bond(s); 18 non-H bond(s), 12 multiple bond(s), 1 rotatable bond(s), 12 aromatic bond(s), and 2 six-membered ring(s) .


Chemical Reactions Analysis

The human cytochrome P450 monooxygenase catalyzes the enantioselective oxidation of 2,2’,3,5’,6-pentachlorobiphenyl (PCB 95) .


Physical And Chemical Properties Analysis

2,2’,4,5’,6-Pentachlorobiphenyl has a melting point of 78℃, a boiling point of 412.3°C (rough estimate), and a density of 1.5220 (rough estimate) . It is sparingly soluble in chloroform, slightly soluble in DMSO and methanol, and has a water solubility of 11ug/L at 25 ºC .

Scientific Research Applications

Developmental Neurotoxicity Studies

  • Scientific Field: Environmental Toxicology
  • Application Summary: PCB-95 has been shown to act as a developmental neurotoxicant (DNT), targeting the developing brain. It is used in research to understand the toxic effects on developing brains in zebrafish larvae .
  • Methods of Application: Zebrafish embryos were exposed to racemates and enantiomers of PCB-95. Brain areas and pathology were studied . The concentrations of the study were selected after running several dose-dependent experiments and were high enough to induce neurotoxicity in zebrafish larvae .
  • Results: Results indicated a dose-dependent reduction of brain sizes with increased brain cell death in racemic and Ra (-)-PCB-95 treated groups. Antioxidant genes were upregulated with the PCB-95 exposure and racemic PCB-95 showed higher toxicity .

Enantioselective Oxidation Studies

  • Scientific Field: Environmental Chemistry
  • Application Summary: PCB-95 is used in research to understand the enantioselective oxidation catalyzed by human cytochrome P450 (CYP) monooxygenase .
  • Methods of Application: The study used a recombinant human CYP monooxygenase to determine the CYP monooxygenase responsible for the enantioselective oxidization of PCB-95 .
  • Results: The study revealed that CYP2A6 preferably oxidizes aS-PCB 95 enantioselectively .

Safety And Hazards

2,2’,4,5’,6-Pentachlorobiphenyl is a potentially toxic compound . It has been assigned the hazard codes N, Xn, and F . It is recommended to immediately remove any clothing soiled by the product and seek medical observation for at least 48 hours after exposure .

Future Directions

Future research could focus on the enantioselective toxic effects of 2,2’,4,5’,6-Pentachlorobiphenyl . Additionally, the role of 2,2’,4,5’,6-Pentachlorobiphenyl in cancer development through causing genetic instability could be further explored .

properties

IUPAC Name

1,3,5-trichloro-2-(2,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-6-1-2-9(15)8(3-6)12-10(16)4-7(14)5-11(12)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHZWWBJPCNNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(C=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074189
Record name 2,2',4,5',6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',4,5',6-Pentachlorobiphenyl

CAS RN

60145-21-3
Record name 2,2′,4,5′,6-Pentachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60145-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',4,5',6-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060145213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,5',6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,5',6-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ826Z7O3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
207
Citations
I Kania-Korwel, CD Barnhart, M Stamou… - … science & technology, 2012 - ACS Publications
Epidemiological and laboratory studies link polychlorinated biphenyls and their metabolites to adverse neurodevelopmental outcomes. Several neurotoxic PCB congeners are chiral …
Number of citations: 61 pubs.acs.org
I Kania-Korwel, CD Barnhart, PJ Lein… - Chemical research in …, 2015 - ACS Publications
Chiral PCBs, such as PCB 95, are developmental neurotoxicants that undergo atropisomeric enrichment in nonpregnant adult mice. Because pregnancy is associated with changes in …
Number of citations: 23 pubs.acs.org
E Uwimana, X Li, HJ Lehmler - Chemical research in toxicology, 2016 - ACS Publications
Exposure to neurotoxic, chiral PCBs has been associated with neurodevelopmental disorders, but their metabolism in humans remains unexplored. We investigated the …
Number of citations: 26 pubs.acs.org
M Stamou, E Uwimana, BM Flannery, I Kania-Korwel… - Toxicology, 2015 - Elsevier
Polychlorinated biphenyls (PCBs) are metabolized by cytochrome P450 2B enzymes (CYP2B) and nicotine is reported to alter CYP2B activity in the brain and liver. To test the …
Number of citations: 15 www.sciencedirect.com
C Larsson, T Ellerichmann, H Hühnerfuss… - … science & technology, 2002 - ACS Publications
PCB methyl sulfones (MeSO 2 −PCBs) are lipophilic PCB metabolites known to exhibit selective tissue retention properties in wildlife and humans. The aim of this study was to …
Number of citations: 51 pubs.acs.org
E Uwimana, A Maiers, X Li… - Environmental science & …, 2017 - ACS Publications
Polychlorinated biphenyl (PCB) congeners with multiple ortho chlorine substituents and their metabolites exist as stable rotational isomers, or atropisomers, that are nonsuperimposable …
Number of citations: 21 pubs.acs.org
C Ma - 2014 - search.proquest.com
2, 2', 3, 5', 6-pentachlorobiphenyl (PCB95) is a chiral congener of the persistent organic pollutants (POPs) family of PCBs. It has been shown that chiral PCBs can be enantioselectively …
Number of citations: 3 search.proquest.com
T Tsuneta, R Loch-Caruso, JF Quensen III… - Environmental …, 2008 - Elsevier
Microbially mediated reductive dechlorination has been advocated as the first part of a two-stage (anaerobic/aerobic) biotreatment process for polychlorinated biphenyls (PCBs) in …
Number of citations: 7 www.sciencedirect.com
HJ Lehmler, E Uwimana, LE Dean… - Chemical research in …, 2022 - ACS Publications
Chiral polychlorinated biphenyls (PCB) are environmentally relevant developmental neurotoxicants. Because their hydroxylated metabolites (OH-PCBs) are also neurotoxic, it is …
Number of citations: 2 pubs.acs.org
E Uwimana - 2018 - search.proquest.com
Polychlorinated biphenyls (PCBs) continue to pose a health concern because of their predominance in the diet and air as well as in environmental samples and humans. PCB …
Number of citations: 3 search.proquest.com

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